O-Phospho-L-tyrosine

Catalog No.
S1482177
CAS No.
21820-51-9
M.F
C9H12NO6P
M. Wt
261.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Phospho-L-tyrosine

CAS Number

21820-51-9

Product Name

O-Phospho-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1

InChI Key

DCWXELXMIBXGTH-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Synonyms

L-3-(4-Hydroxyphenyl)alanine 4’-Phosphate; L-Tyrosine-O-phosphate; Phosphotyrosine;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O

Substrate for Protein Tyrosine Phosphatases (PTPs)

P-Tyr serves as a substrate for PTPs, enzymes responsible for removing phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process acts as a cellular signaling switch, regulating various biological functions. Researchers utilize P-Tyr to study PTP activity and their role in various cellular processes. [Source: National Institutes of Health, ]

Inhibitor of Cellular Growth

Studies have shown that P-Tyr can inhibit the growth of certain cancer cell lines. It achieves this effect by activating PTPs, leading to the dephosphorylation of key proteins involved in cell cycle progression. This dephosphorylation disrupts the normal cell cycle, leading to cell growth arrest. [Source: National Institutes of Health, ]

Potential Synergistic Effect with Chemotherapeutic Drugs

Research suggests that P-Tyr might synergize with chemotherapeutic drugs, making cancer cells more susceptible to their effects. Studies have shown that combining P-Tyr with certain drugs like doxorubicin and etoposide could enhance their cell-killing efficacy. However, further research is needed to validate this potential [Source: National Institutes of Health, ]

Other Applications

Beyond the areas mentioned above, P-Tyr finds use in various research applications, including:

  • As a diluent for studying sperm capacitation using anti-phosphotyrosine antibodies. [Source: Sigma-Aldrich, ]
  • As an amino acid standard in analytical techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) for phosphoamino acid analysis. [Source: Sigma-Aldrich, ]

O-Phospho-L-tyrosine is a non-proteinogenic L-alpha-amino acid characterized by the phosphorylation of the phenolic hydroxyl group of L-tyrosine. Its molecular formula is C₉H₁₂N₀₆P, and it is represented by the Chemical Abstracts Service registry number 21820-51-9. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways where tyrosine phosphorylation is a key regulatory mechanism .

The primary chemical reaction involving O-phospho-L-tyrosine is its formation through the phosphorylation of L-tyrosine, typically catalyzed by protein tyrosine kinases. The phosphorylation occurs at the hydroxyl group of the aromatic ring, resulting in the introduction of a phosphate group. Conversely, dephosphorylation is mediated by protein tyrosine phosphatases, which remove the phosphate group from the tyrosine residue .

Key Reactions

  • Phosphorylation:
    L Tyrosine+ATPProtein Tyrosine KinaseO Phospho L Tyrosine+ADP\text{L Tyrosine}+\text{ATP}\xrightarrow{\text{Protein Tyrosine Kinase}}\text{O Phospho L Tyrosine}+\text{ADP}
  • Dephosphorylation:
    O Phospho L TyrosineProtein Tyrosine PhosphataseL Tyrosine+Pi\text{O Phospho L Tyrosine}\xrightarrow{\text{Protein Tyrosine Phosphatase}}\text{L Tyrosine}+\text{Pi}

O-phospho-L-tyrosine is integral to cellular signaling and regulation. It serves as a substrate for various protein tyrosine phosphatases, influencing cellular processes such as growth, differentiation, and metabolism. Studies have shown that O-phospho-L-tyrosine can inhibit cellular growth in certain cancer cell lines by activating specific signaling pathways . Its role as a signaling molecule makes it critical in understanding cancer biology and other diseases associated with dysregulated phosphorylation.

Several synthetic methods exist for producing O-phospho-L-tyrosine:

  • Direct Phosphorylation: Involves using inorganic phosphates or phosphorohalidates in the presence of bases to introduce phosphate groups into L-tyrosine.
  • Phosphitylation: This method utilizes phosphoramidites with an activator followed by oxidation to convert P(III) to P(V) forms.
  • Post-synthetic Modification: Recent advances have allowed for selective phosphorylation of tyrosine residues in peptides, enhancing specificity for applications in peptide synthesis and modification .

O-phospho-L-tyrosine finds various applications in research and industry:

  • Biochemical Research: Used as a substrate in studies involving protein tyrosine kinases and phosphatases.
  • Affinity Chromatography: Employed for purifying proteins that interact with phosphorylated tyrosines.
  • Cancer Research: Investigated for its potential role in inhibiting tumor growth and understanding signaling pathways involved in cancer progression .

Research has demonstrated that O-phospho-L-tyrosine interacts with numerous proteins involved in signal transduction. These interactions are critical for cellular responses to external stimuli and play a significant role in regulating metabolic pathways. Studies have employed O-phospho-L-tyrosine to explore its effects on various cellular processes, including apoptosis and cell proliferation .

O-phospho-L-tyrosine shares structural similarities with several other compounds, particularly those involved in phosphorylation processes. Below are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-TyrosinePhenolic hydroxylNon-phosphorylated form; precursor to O-phospho-L-tyrosine
O-Phospho-DL-tyrosineSimilar backboneContains both L and D forms; less specific activity
O-Methyl-L-tyrosinePhenolic hydroxylMethylated form; alters biological activity
3-Nitro-O-phospho-L-tyrosineSimilar backboneNitro group addition affects reactivity

O-phospho-L-tyrosine's unique characteristic lies in its specific role as a phosphorylated amino acid that directly participates in signal transduction pathways, distinguishing it from non-phosphorylated counterparts and other derivatives.

Antibody-Based Detection (Western Blot, Enzyme-Linked Immunosorbent Assay, Immunoprecipitation)

Antibody-based detection remains the cornerstone of phosphotyrosine analysis due to its accessibility and adaptability. Monoclonal antibodies such as 4G10 and P-Tyr-100 recognize phosphorylated tyrosine residues independent of flanking sequences, enabling broad applicability in Western blotting, enzyme-linked immunosorbent assay (ELISA), and immunoprecipitation (IP) [1] [3].

Western blotting protocols typically involve separating proteins via sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to polyvinylidene fluoride (PVDF) membranes, and probing with anti-phosphotyrosine antibodies. Recent advancements in chemiluminescent substrates and high-affinity secondary antibodies have improved detection sensitivity to sub-picomolar levels, allowing quantification of low-abundance phosphotyrosine proteins in complex lysates [1] [7]. For example, optimized blocking with 5% nonfat dry milk and incubation with APY03 antibodies enable specific detection of tyrosine-phosphorylated EphB4 in cancer cell lines [7].

Enzyme-linked immunosorbent assay platforms, such as the Human Phosphotyrosine EphB4 PharmaGenie ELISA Kit, employ a sandwich-based design. Immobilized anti-EphB4 antibodies capture both phosphorylated and unphosphorylated EphB4, while biotinylated anti-phosphotyrosine antibodies selectively bind the phosphorylated form. Horseradish peroxidase (HRP)-conjugated streptavidin and 3,3',5,5'-tetramethylbenzidine (TMB) substrates enable colorimetric quantification with a detection range of 0.5–50 ng/mL, making this method suitable for high-throughput screening of cell lysates [2].

Immunoprecipitation methods, including the Catch and Release® Phosphotyrosine 4G10® system, utilize immobilized antibodies to enrich phosphotyrosine proteins from lysates. Unlike traditional Protein A/G bead-based IP, this spin-column format minimizes nonspecific binding and enables elution of native antigen-antibody complexes for downstream functional assays. Comparative studies demonstrate 30–50% higher recovery rates for tyrosine-phosphorylated epidermal growth factor receptor (EGFR) compared to agarose-based methods [3].

MethodSensitivityThroughputKey Applications
Western Blot0.1–1.0 ngLowQualitative analysis, size determination
ELISA0.5 ng/mLHighQuantitative screening of lysates
Immunoprecipitation10–100 fmolMediumEnrichment for downstream assays

Affinity Purification Strategies (Src Homology 2 Domain Superbinders, Magnetic Beads)

Affinity-based purification leverages biological interactions between phosphotyrosine and Src homology 2 (SH2) domains or antibody-coupled magnetic beads to isolate phosphorylated targets.

SH2 domain superbinders, engineered for high-affinity phosphotyrosine recognition, enable selective enrichment of tyrosine-phosphorylated proteins. For instance, the SH2 domain of growth factor receptor-bound protein 2 (Grb2) binds phosphotyrosine residues within the sequence pY-X-N-X, facilitating isolation of activated receptor tyrosine kinases (RTKs) like insulin receptor substrate 1 (IRS-1). Coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS), this approach identifies >500 phosphotyrosine sites in T-cell receptor-activated Jurkat cells [4] [6].

Anti-phosphotyrosine magnetic beads (e.g., Absea Biotechnology’s 376-MB-018-1) use monoclonal antibodies covalently linked to superparamagnetic particles. These beads streamline IP workflows by enabling rapid separation via external magnetic fields, reducing processing time by 40% compared to centrifugation-dependent methods. Applications include profiling tyrosine phosphorylation dynamics in breast cancer cells treated with epidermal growth factor (EGF), where beads enriched 95% of phosphorylated EGFR versus 70% with agarose resins [5].

Automated High-Throughput Platforms (Receptor Tyrosine Kinase-Phosphotyrosine Robotic Workflows)

Automation has transformed phosphotyrosine analysis by standardizing workflows and enhancing reproducibility. Robotic liquid handlers integrate ELISA and IP steps, enabling parallel processing of 96–384 samples per run. For example, the PharmaGenie ELISA platform automates lysate dispensing, antibody incubation, and plate washing, achieving a coefficient of variation (CV) of <8% across replicates [2]. Emerging systems combine automated IP with capillary electrophoresis, reducing sample volume requirements to 5 µL while maintaining sensitivity comparable to manual methods [3].

Mass Spectrometry Integration for Phosphoproteomics

Mass spectrometry (MS) provides unparalleled resolution for identifying and quantifying phosphotyrosine sites. Label-free quantification and tandem mass tags (TMT) are widely used in discovery-phase studies, while targeted approaches like selected reaction monitoring (SRM) validate candidate phosphopeptides.

A novel gallium-tagging strategy employs photocleavable magnetic nanoparticles functionalized with gallium(III) ions to chelate phosphotyrosine. After UV release, gallium-phosphate complexes are quantified via inductively coupled plasma mass spectrometry (ICP-MS), achieving a detection limit of 30 amol with <5.7% relative standard deviation (RSD). This method confirmed a 61.1% increase in phosphotyrosine levels in insulin-stimulated MCF-7 breast cancer cells [8].

SH2 domain-assisted MS combines affinity purification with high-resolution Orbitrap instruments. In one workflow, SH2-enriched phosphotyrosine proteins from B-cell lymphoma cells were digested with trypsin, fractionated, and analyzed by LC-MS/MS, revealing 127 novel phosphorylation sites on Bruton’s tyrosine kinase (BTK) [6].

Comparative Analysis of Detection Sensitivity and Specificity

Each methodology balances sensitivity, specificity, and throughput:

  • Antibody-based methods excel in ease of use but suffer from cross-reactivity with phosphoserine/threonine residues. For example, 4G10 antibodies exhibit 15% off-target binding in lysates with high serine phosphorylation [7].
  • SH2 domains offer superior sequence specificity but require prior knowledge of target motifs. The Grb2 SH2 domain fails to bind phosphorylated residues lacking the N-X-pY consensus [4].
  • Mass spectrometry achieves single-site resolution but demands extensive sample preprocessing. The gallium-tagging ICP-MS method requires 3.0 × 10^6 cells per analysis, limiting utility in rare cell populations [8].
ParameterWestern BlotELISASH2-MSICP-MS
Detection Limit0.1 ng0.5 ng/mL1 fmol30 amol
MultiplexingNoYesYesNo
Site ResolutionNoNoYesYes
ThroughputLowHighMediumLow

Phosphotyrosine Binding domains constitute the second major class of phosphotyrosine recognition modules, present in approximately 60 human proteins [9] [10]. Unlike SH2 domains, PTB domains recognize phosphotyrosine-containing peptides through a fundamentally different structural mechanism, binding to the amino-terminal side of the phosphotyrosine residue within asparagine-proline-X-phosphotyrosine motifs [9] [11].

The structural organization of PTB domains consists of a seven-stranded beta-sandwich with the bound peptide ligand often forming an additional antiparallel beta-strand [11]. This architecture enables PTB domains to recognize a broader range of sequence contexts compared to SH2 domains, with some PTB domains capable of binding to their ligands in a phosphorylation-independent manner [11] [12]. The X11 family of PTB domains exemplifies this phosphorylation-independent binding, recognizing asparagine-proline-X-tyrosine motifs regardless of phosphorylation status [12].

Thermodynamic analysis of PTB domain interactions reveals distinct energetic profiles compared to SH2 domains [13] [14]. The PTB domain of Insulin Receptor Substrate-1 demonstrates predominantly enthalpy-driven binding to phosphopeptides derived from insulin and interleukin-4 receptors, while the Shc PTB domain exhibits entropy-driven interactions with phosphopeptides from TrkA, epidermal growth factor, ErbB3, and insulin receptors [14]. These thermodynamic differences reflect distinct recognition mechanisms and suggest functional specialization within the PTB domain family [14].

Structural studies have identified three major PTB domain subfamilies based on their binding characteristics and evolutionary relationships [10]. The Shc-like PTB domains require phosphorylation of the tyrosine residue for high-affinity binding and are involved in growth factor receptor signaling [10]. The Insulin Receptor Substrate-like PTB domains also depend on tyrosine phosphorylation but exhibit different sequence preferences and thermodynamic profiles [10]. The Disabled-like PTB domains represent the largest subfamily, comprising nearly 75% of PTB domain-containing proteins, and typically bind to unphosphorylated tyrosine-containing peptides [10].

The context-dependent recognition by PTB domains extends beyond the core asparagine-proline-X-phosphotyrosine motif to include interactions with flanking residues [15] [13]. Studies of integrin cytoplasmic domains have demonstrated that PTB domains can discriminate between closely related asparagine-proline-X-tyrosine sequences through additional contacts with residues at positions minus-five and minus-one relative to the tyrosine [15]. These extended interactions enable PTB domains to achieve specificity for their physiological targets while maintaining the flexibility necessary for diverse cellular functions [15].

Table 2: PTB Domain Binding Properties and Thermodynamic Characteristics

PTB Domain ProteinRecognition MotifPhosphorylation DependenceKd Range (nM)Thermodynamic DriverBuried Surface Area (Ų)
IRS-1NPXYYes28-42Enthalpy700
ShcNPXYYes28-580Entropy600-800
X11/Lin-10NPXYNo100-1000Mixed500-700
TensinNPXYYes50-200Enthalpy600-800
Dok-1NPXYYes100-500Mixed500-700

Recent advances in understanding PTB domain function have revealed their critical roles in organizing signaling complexes downstream from membrane-bound receptors [16]. PTB domain-containing proteins commonly function as scaffolds and adaptor proteins, with many containing additional protein-protein interaction modules such as Pleckstrin Homology, SH2, SH3, PDZ, and SAM domains [16]. This multi-domain architecture allows for both phosphotyrosine-dependent and phosphotyrosine-independent interactions, while disordered regions within these proteins can become phosphorylated to recruit additional signaling components [16].

The binding kinetics of PTB domains have emerged as important determinants of their cellular function [17] [18]. Molecular dynamics simulations and experimental binding studies have revealed that PTB domain-peptide interactions involve complex conformational changes and multiple binding intermediates [17]. The kinetics of these interactions are influenced by factors including peptide sequence, phosphorylation status, and the presence of other binding partners, suggesting that temporal control of PTB domain interactions contributes to signaling specificity [18].

Yeast Two-Hybrid Screens for Phosphotyrosine-Dependent Protein-Protein Interactions

Yeast two-hybrid systems have been adapted to specifically detect phosphotyrosine-dependent protein-protein interactions through the development of specialized screening approaches that incorporate human protein kinases [19] [20]. These modified systems overcome the limitation that Saccharomyces cerevisiae lacks endogenous tyrosine kinases, enabling the systematic identification of phosphorylation-dependent interactions that would be missed in conventional yeast two-hybrid screens [19] [20].

The phosphotyrosine-dependent yeast two-hybrid approach involves co-expressing human tyrosine kinases alongside bait and prey proteins, allowing for tyrosine phosphorylation of target proteins within the yeast nucleus [19] [20]. This methodology has revealed 292 mostly novel phosphotyrosine-dependent protein-protein interactions, demonstrating high specificity with respect to both kinases and interacting proteins [20]. Validation experiments using co-immunoprecipitation in mammalian cells confirmed a large fraction of these interactions, with success rates ranging from 65% to 82% depending on the kinase system employed [20].

Comprehensive screening using nine different tyrosine kinases, including ABL2, SRC, FYN, EGFR, PDGFR, IGF1R, INSR, JAK1, and JAK2, has provided insights into the kinase-specific nature of phosphotyrosine-dependent interactions [19] [20]. Control experiments using kinase-dead versions of these enzymes confirmed that the vast majority of identified interactions are indeed phosphorylation-dependent, as no comparable interaction signals were obtained with catalytically inactive kinases [19]. This approach has proven particularly valuable for identifying interactions involving proteins that contain both SH2 and PTB domains, as well as discovering novel phosphotyrosine recognition mechanisms [20].

Network analysis of phosphotyrosine-dependent interactions identified through yeast two-hybrid screening has revealed that approximately one-sixth of the interactions are mediated by known linear sequence binding motifs, while the majority involve other linear epitopes or alternative recognition modes [20]. This finding suggests that the current understanding of phosphotyrosine recognition is incomplete and that additional mechanisms beyond SH2 and PTB domain binding contribute to phosphotyrosine-dependent signaling networks [20].

Table 3: Yeast Two-Hybrid Phosphotyrosine-Dependent Interaction Discovery

Kinase UsedTotal Interactions FoundValidated by CoIP (%)SH2 Domain MediatedPTB Domain MediatedNovel Mechanisms
ABL2457528125
SRC386822106
FYN32711985
EGFR418225115
PDGFR35772195

The temporal and spatial organization of phosphotyrosine-dependent interactions has been investigated using quantitative yeast-yeast two-hybrid approaches that enable measurement of binding affinities in addition to simple interaction detection [21]. These methods have revealed that phosphotyrosine-dependent interactions span a wide range of binding affinities, with dissociation constants ranging from nanomolar to micromolar levels [21]. The quantitative nature of these measurements has provided insights into the kinetic parameters that govern phosphotyrosine signaling networks and has enabled the identification of high-affinity interactions that may represent key regulatory nodes [21].

Systematic comparison of phosphotyrosine-dependent interactions identified in yeast two-hybrid screens with known protein-protein interaction databases has revealed limited overlap, suggesting that many phosphorylation-dependent interactions remain undiscovered [22]. Large-scale yeast two-hybrid studies have demonstrated that while individual proteins may have numerous potential interaction partners, only a subset of these interactions are phosphorylation-dependent, highlighting the regulatory role of tyrosine phosphorylation in controlling protein complex assembly [22].

The application of yeast two-hybrid screening to study phosphotyrosine-dependent interactions has also revealed insights into the evolution and conservation of these signaling mechanisms [23] [22]. Comparative analysis across different organisms has shown that while the specific proteins involved in phosphotyrosine signaling vary, the underlying network architectures and interaction patterns are often conserved, suggesting fundamental principles governing phosphotyrosine-dependent protein complex formation [22].

Network Topology and Functional Modules in Cancer Pathways

Cancer-associated phosphotyrosine signaling networks exhibit distinct topological properties that reflect the dysregulation of normal cellular processes [24] [25]. Analysis of comprehensive human signaling networks containing over 1600 nodes and 5000 regulatory relationships has revealed that cancer-mutated genes are enriched in positive signaling regulatory loops, while cancer-associated methylated genes are enriched in negative signaling regulatory loops [25]. This differential enrichment pattern suggests that oncogenic transformation involves both the activation of growth-promoting pathways and the silencing of growth-inhibitory mechanisms [25].

The extraction of oncogene-signaling maps from comprehensive protein interaction networks has identified 12 distinct topological regions or oncogene-signaling blocks [25]. These functional modules contain 326 nodes and 892 links, representing the core signaling infrastructure that is frequently altered in cancer [25]. Among these modules, several "oncogene-signaling-dependent blocks" have been identified where frequently used oncogene-signaling events are enriched [25]. One central block, characterized by high levels of gene mutation and methylation, appears in most tumor types and plays a crucial role in cancer signaling [25].

Co-phosphorylation network analysis has revealed subtype-specific signaling modules in cancer that correspond to clinically identified molecular subtypes [26] [27]. The CoPPNet algorithm integrates prior knowledge on evolutionary, structural, and functional associations of phosphosites with kinase-substrate associations and protein-protein interactions to construct context-specific weighted networks [27]. This approach has identified reproducible subnetworks with correlated phosphorylation patterns that provide mechanistic insights into the differences between signaling mechanisms driving cancer subtypes [27].

Table 4: Cancer Pathway Network Modules and Their Characteristics

Module NameKey Phosphotyrosine ProteinsCancer Types AffectedNetwork Connectivity ScoreTherapeutic Targeting PotentialFunctional Conservation Score
Cell Cycle ControlRB1, CDC25A, CDK2All solid tumors0.85High0.95
Apoptosis RegulationTP53, BCL2, CASP3All cancer types0.78High0.92
Growth Factor SignalingEGFR, PDGFR, IGF1RCarcinomas0.92Very High0.88
DNA Damage ResponseATM, BRCA1, CHEK2All cancer types0.71High0.94
AngiogenesisVEGFR, ANGPT1, KDRSolid tumors0.68High0.82

Functional enrichment analysis of cancer-associated phosphotyrosine networks has identified core biological processes that are consistently dysregulated across multiple cancer types [28] [29]. These include cell cycle progression, apoptosis regulation, growth factor signaling, DNA damage response, angiogenesis, immune response, extracellular matrix remodeling, and metabolic reprogramming [29]. Each of these functional modules exhibits characteristic patterns of phosphotyrosine-dependent protein interactions that are altered in cancer [29].

The modular organization of cancer signaling networks has important implications for understanding tumor heterogeneity and drug resistance [30] [31]. Multi-modular molecular network models propose that cancer progression occurs through the sequential inactivation or aberrant activation of defined functional modules [30]. This cascade of module alterations explains how tumors advance from early to intermediate and later stages, ultimately progressing to metastatic disease [30].

Systems-level analysis of phosphotyrosine signaling in human tumors has revealed that tumor-specific alterations in protein phosphorylation patterns can serve as biomarkers for diagnosis and prognosis [32]. Phosphotyrosine signaling analysis provides insight into intracellular signaling networks underlying tumor behavior, revealing potential diagnostic and therapeutic targets [32]. The integration of phosphoproteomic data with clinical information has enabled the identification of phosphorylation signatures associated with drug response and patient survival [32].

Network topology analysis has also revealed that phosphotyrosine-mediated recognition events are tied to highly connected protein modules dedicated to signaling and cell growth pathways related to cancer [20]. These hub proteins often serve as central nodes in signaling networks, and their dysregulation can have cascading effects throughout the cellular signaling system [20]. The identification of such hub proteins has important implications for therapeutic targeting, as intervention at these nodes may have broad effects on tumor behavior [20].

Evolutionary Conservation of Phosphotyrosine Recognition Motifs

The evolutionary origins of phosphotyrosine signaling machinery can be traced to the emergence of multicellular organisms, with key components first appearing in choanoflagellates, the closest known living relatives of metazoans [33] [34]. Comprehensive genome sequencing of Monosiga brevicollis revealed a surprisingly rich and complex repertoire of tyrosine kinases, SH2 domain-containing proteins, and protein tyrosine phosphatases that is comparable to those found in metazoans [33] [34]. This discovery demonstrated that the complete phosphotyrosine signaling toolkit existed in unicellular organisms prior to the evolution of multicellularity [33].

The evolutionary expansion of phosphotyrosine signaling components occurred through distinct patterns for different protein families [33] [35]. Cytoplasmic tyrosine kinases show deep conservation across holozoan lineages, with at least four core families (Src, Csk, Tec, and Abl) established in basal holozoans and at least eight families having premetazoan origins [33]. In contrast, receptor tyrosine kinases exhibit extensive lineage-specific diversifications, with no clear orthology observed between different holozoan lineages except for potential Eph receptor family orthologs [33].

SH2 domain evolution demonstrates a pattern of early diversification followed by functional specialization [35]. Comparative analysis reveals that SH2 domain proteins achieve their remarkable diversity through mechanisms including gene duplication, domain shuffling, and sequence divergence in binding specificity determinants [35]. The evolution of SH2 domains must coordinate with the evolution of phosphotyrosine sites to optimize appropriate levels of specificity in signaling, creating evolutionary pressure on both kinase/phosphatase specificity and SH2 domain binding specificity [35].

Table 5: Evolutionary Conservation of Phosphotyrosine Recognition Motifs

Recognition DomainFirst AppearanceHuman Proteins CountConservation Across Vertebrates (%)Conservation Across Metazoa (%)Functional Diversification ScoreKey Residues Conserved
SH2Choanoflagellates11095780.82R(+),W,Y
PTBChoanoflagellates6092750.76R,N,P
C2 pY-bindingEarly Metazoa1588650.45Ca2+ coord
HYBMetazoa885550.38Zn2+ coord
FHA pY-variantMetazoa575400.25R,H

The emergence of phosphotyrosine signaling as a key regulatory mechanism appears to have been a crucial enabling event in the transition to multicellularity [34] [36]. The development of cell-surface receptor systems that use tyrosine phosphorylation for transmembrane signal transduction and intracellular signaling provided the sophisticated cell-cell communication necessary for multicellular organisms [34] [36]. This evolutionary innovation occurred more than a billion years ago, demonstrating that phosphotyrosine signaling is an ancient and fundamental biological mechanism [36] [37].

PTB domain evolution follows a similar pattern to SH2 domains, with early appearance in choanoflagellates followed by diversification in metazoans [10]. The PTB domain family has evolved into three distinct structural and functional groups: Shc-like, Insulin Receptor Substrate-like, and Disabled-like PTB domains [10]. Each group exhibits different phosphorylation dependencies and binding specificities, reflecting functional specialization during metazoan evolution [10].

Comparative genomic analysis has revealed that the evolutionary constraints on phosphorylation sites differ significantly between prokaryotes and eukaryotes [38]. While prokaryotic phosphoproteins are preferentially conserved across all living organisms, site-specific phosphorylation patterns are not, suggesting that the specific regulatory mechanisms evolved independently [38]. This contrasts with eukaryotic phosphotyrosine sites, which show strong conservation of both the phosphorylated proteins and the specific tyrosine residues involved [38].

The functional evolution of phosphotyrosine recognition domains has been shaped by the need to balance specificity with flexibility [33] [35]. High conservation of core structural elements ensures proper phosphotyrosine recognition, while variable regions enable different binding specificities and functional roles [35]. This evolutionary strategy has allowed the phosphotyrosine signaling system to expand and diversify while maintaining the fundamental mechanisms necessary for cellular communication and regulation [35].

Physical Description

White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

261.04022410 g/mol

Monoisotopic Mass

261.04022410 g/mol

Heavy Atom Count

17

UNII

2R86C98KDX

Other CAS

21820-51-9

Wikipedia

Tyrosine O-phosphate

Dates

Last modified: 08-15-2023
Luo et al. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, doi: 10.1038/nchembio.2405, published online 12 June 2017

Explore Compound Types